N-(3,4-dimethoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-15-6-8-16(9-7-15)22-26-23(33-27-22)18-5-4-12-28(24(18)30)14-21(29)25-17-10-11-19(31-2)20(13-17)32-3/h4-13H,14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHNRDKHEJNVGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 3,4-dimethoxyphenylamine: This can be synthesized from 3,4-dimethoxyaniline through a series of reactions involving nitration, reduction, and acetylation.
Formation of the oxadiazole ring: This involves the reaction of 4-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with an appropriate carboxylic acid derivative to form the oxadiazole ring.
Coupling reactions: The final step involves coupling the 3,4-dimethoxyphenylamine with the oxadiazole derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to N-(3,4-dimethoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide. For instance, related compounds have shown cytotoxic effects against various cancer cell lines such as HCT-116 and HeLa, with IC50 values indicating significant potency . The mechanism of action often involves the induction of apoptosis in cancer cells, which is a critical pathway for effective cancer treatment.
Anticonvulsant Properties
Compounds with similar structural features have been evaluated for anticonvulsant activity. For example, certain derivatives have demonstrated efficacy in models of epilepsy by reducing seizure frequency and severity . The presence of specific substituents on the phenyl rings appears to enhance these effects, suggesting a structure-activity relationship that could be exploited for drug development.
Antibacterial and Antifungal Activity
The compound's potential as an antibacterial agent has also been explored. Related oxadiazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria . The mechanism is thought to involve disruption of bacterial cell wall synthesis or function. Additionally, some derivatives exhibit antifungal properties, making them candidates for further investigation in infectious disease treatment.
Case Study 1: Anticancer Activity Assessment
A study investigated the anticancer effects of a compound structurally related to this compound. The compound was tested against several cancer cell lines using MTT assays to determine cell viability. Results indicated that the compound induced significant cytotoxicity with an IC50 value below 50 μM for HCT-116 cells. Flow cytometry analysis confirmed that treated cells underwent apoptosis as evidenced by increased Annexin V staining .
Case Study 2: Anticonvulsant Activity Evaluation
In another study focusing on anticonvulsant properties, a series of oxadiazole-linked compounds were synthesized and tested in the maximal electroshock seizure test (MEST). One derivative showed a median effective dose (ED50) significantly lower than standard anticonvulsants like phenytoin, indicating enhanced efficacy in seizure control .
Data Table: Summary of Biological Activities
| Activity Type | Compound Example | Tested Cell Lines | IC50/ED50 Value | Mechanism of Action |
|---|---|---|---|---|
| Anticancer | N-(3,4-dimethoxyphenyl)-... | HCT-116 | < 50 μM | Induction of apoptosis |
| Anticonvulsant | Similar oxadiazole derivative | Maximal Electroshock | ED50 < 20 mg/kg | Inhibition of neuronal excitability |
| Antibacterial | Related oxadiazole derivatives | Various bacterial strains | MIC < 10 μg/mL | Disruption of cell wall synthesis |
| Antifungal | Oxadiazole derivatives | Candida spp. | MIC < 15 μg/mL | Inhibition of fungal cell growth |
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs from Literature
The following compounds share partial structural motifs or synthetic pathways with the target molecule, as derived from the provided evidence:
Compound 60
- Structure : N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide .
- Key Features: Contains a 1,2,4-oxadiazole linked to pyridine, similar to the target compound. Substituted with a 5-methyl group on the oxadiazole (vs. 4-methylphenyl in the target).
- Synthesis : Yield of 45.5% via coupling of bromopyridine and oxadiazole precursors .
Compounds m, n, o
- Structures: Stereoisomeric peptidomimetics with dimethylphenoxy, hydroxy, and diphenylhexan groups .
- Key Features: Lack oxadiazole or pyridinone motifs but include acetamide linkages. Stereochemical diversity (e.g., 2S,4S,5S vs. 2R,4R,5S) may influence target selectivity.
- Relevance : Highlight the importance of stereochemistry in acetamide-containing compounds, though structural divergence limits direct comparison.
Compound 3c
- Structure : Pyrimido[4,5-d]pyrimidin-4(1H)-one derivative with methoxy, methylpiperazine, and acrylamide groups .
- Key Features: Pyrimido-pyrimidinone core vs. pyridinone in the target. Acrylamide group enables covalent binding (absent in the target compound). Methylpiperazine substituent may enhance solubility.
Comparative Analysis Table
Functional Implications
- The 4-methylphenyl group in the target may enhance membrane permeability compared to Compound 60’s 5-methyl substituent .
- Acetamide vs. Acrylamide : The target’s acetamide group supports reversible target interactions, whereas Compound 3c’s acrylamide enables irreversible covalent binding, a critical distinction in drug design .
- Stereochemical Complexity : Compounds m, n, o underscore the significance of stereochemistry in bioactivity, though their peptidomimetic structures diverge from the target’s heterocyclic framework .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the implications for therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A dihydropyridine core
- An oxadiazole moiety
- A dimethoxyphenyl group
This structural diversity is believed to contribute to its varied biological activities.
Anticancer Properties
Research indicates that compounds containing oxadiazole derivatives exhibit promising anticancer activity. Specifically, oxadiazole-containing compounds have been reported to have inhibitory effects on various cancer cell lines. For instance:
- In vitro studies show that derivatives of 1,3,4-oxadiazoles can inhibit the proliferation of human cancer cell lines with IC50 values in the micromolar range .
- The compound's mechanism may involve the inhibition of critical enzymes and pathways involved in cancer cell survival and proliferation.
Antimicrobial Activity
Oxadiazole derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example:
- A study reported that certain oxadiazole derivatives displayed significant antibacterial activity, suggesting potential applications in treating bacterial infections .
Anti-inflammatory Effects
The anti-inflammatory potential of compounds similar to this compound has been documented. These compounds may modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.
The biological activity of this compound is likely attributed to several mechanisms:
- Enzyme Inhibition : The presence of the oxadiazole ring has been linked to the inhibition of various enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play roles in tumor progression and inflammation .
- Receptor Interaction : The compound may interact with specific receptors involved in cancer signaling pathways, leading to altered cell signaling and apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that oxadiazole derivatives induce oxidative stress in cancer cells, contributing to their cytotoxic effects.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- In a study involving a series of 1,3,4-oxadiazole derivatives, one compound exhibited an IC50 value of approximately 92.4 µM against multiple cancer cell lines .
- Another study demonstrated that specific oxadiazole analogues showed significant anti-mycobacterial activity comparable to standard treatments like Isoniazid .
Data Summary
Q & A
Q. What are the key functional groups in this compound, and how do they influence its reactivity and pharmacological potential?
The compound features:
- A 1,2,4-oxadiazole ring (electron-deficient heterocycle with bioisosteric properties).
- A dihydropyridine moiety (redox-active scaffold linked to calcium channel modulation).
- A dimethoxyphenyl acetamide group (enhances solubility and target binding via hydrogen bonding). These groups contribute to its stability, metabolic resistance, and interactions with biological targets like enzymes or receptors. For synthesis, the oxadiazole ring formation requires nitrile oxide cycloaddition, while the dihydropyridine core is built via Hantzsch-like condensation .
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
Synthesis typically involves:
- Step 1 : Preparation of the oxadiazole intermediate via cyclization of 4-methylphenyl amidoxime with trichloroacetyl chloride in DMF at 80–100°C .
- Step 2 : Coupling the oxadiazole with a dihydropyridine precursor using potassium carbonate as a base in acetonitrile under reflux (12–24 hours).
- Step 3 : Acetamide formation via nucleophilic substitution with 3,4-dimethoxyphenylamine in THF at room temperature. Optimization focuses on solvent polarity (DMF vs. acetonitrile), temperature control to avoid side reactions, and catalyst selection (e.g., Pd/C for reductive steps) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy (¹H/¹³C): Confirms regiochemistry of the oxadiazole and dihydropyridine moieties.
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- HPLC-PDA : Assesses purity (>98% required for pharmacological assays) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across structurally similar analogs?
Example contradiction: A chlorophenyl-substituted analog () shows potent antimicrobial activity, while a methylphenyl variant () exhibits weak efficacy. Methodological approach :
- Dose-response profiling : Test both compounds across a wider concentration range (e.g., 0.1–100 µM) to rule out threshold effects.
- Target engagement assays : Use surface plasmon resonance (SPR) or thermal shift assays to compare binding affinities for suspected targets (e.g., bacterial topoisomerases).
- Metabolic stability studies : Evaluate if the methyl group in enhances CYP450-mediated degradation, reducing apparent activity .
Q. What strategies optimize the synthesis yield of the oxadiazole-dihydropyridine core?
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes while improving yield by 15–20% (tested at 150°C in DMF).
- Flow chemistry : Enables precise temperature control during cycloaddition, minimizing byproducts like regioisomeric oxadiazoles.
- DoE (Design of Experiments) : Statistically optimizes parameters (e.g., molar ratios, solvent volume) using software like MODDE® .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
- Pharmacophore mapping : Replace the 4-methylphenyl group in the oxadiazole with electron-withdrawing groups (e.g., -CF₃) to enhance target affinity.
- Scaffold hopping : Substitute dihydropyridine with quinazolinone to improve solubility (logP reduction by 0.5 units).
- Bioisosteric replacements : Swap the acetamide linker with sulfonamide to reduce metabolic cleavage .
Q. What computational methods predict the compound’s pharmacokinetic and toxicity profiles?
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (Caco-2 model), hepatic clearance, and hERG channel inhibition risk.
- Molecular dynamics (MD) simulations : Analyze binding stability with targets (e.g., COX-2) over 100 ns trajectories using GROMACS.
- Density functional theory (DFT) : Calculate frontier molecular orbitals to identify reactive sites prone to oxidation .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- pH stability : Degrades rapidly at pH <3 (hydrolysis of the oxadiazole ring) but remains stable at pH 7.4 (simulated physiological conditions).
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation (validated via LC-MS over 30 days).
- Thermal stability : Decomposes above 150°C (TGA analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
